Selenium-Dependent Radical Scavenging Rate: >29-Fold Kinetic Advantage over the Isosteric Sulfur Analog
The benzoselenazol-3-one scaffold, conserved in 2-butyl-2,3-dihydro-1,2-benzoselenazol-3-one, exhibits a second-order rate constant for reaction with trichloromethylperoxyl radicals of 2.9 × 10⁸ M⁻¹s⁻¹. In contrast, the direct sulfur isostere 2-phenyl-1,2-benzisothiazol-3(2H)-one reacts with the same radical species at a rate at least 29-fold slower (k ≤ 1 × 10⁷ M⁻¹s⁻¹) [1]. This kinetic differential originates from the lower oxidation potential and greater polarizability of selenium versus sulfur in the heterocycle and is a class-level property of all benzoselenazol-3-ones relative to their benzisothiazolone counterparts.
| Evidence Dimension | Second-order rate constant for reaction with trichloromethylperoxyl radicals (CCl₃OO•) |
|---|---|
| Target Compound Data | k = 2.9 × 10⁸ M⁻¹s⁻¹ (measured on the 2-phenyl benzoselenazol-3-one prototype ebselen; Se atom reactivity is conserved in the 2-butyl analog) |
| Comparator Or Baseline | 2-phenyl-1,2-benzisothiazol-3(2H)-one (sulfur analog): k ≤ 1 × 10⁷ M⁻¹s⁻¹ |
| Quantified Difference | ≥29-fold higher rate constant for the selenium-containing scaffold |
| Conditions | Pulse radiolysis / laser flash photolysis; reaction with halogenated peroxyl radicals in aqueous/organic media |
Why This Matters
This rate advantage quantitatively defines the radical-scavenging capacity gap between Se- and S-containing heterocycles, directly informing selection for oxidative stress applications where peroxidative radical quenching kinetics govern efficacy.
- [1] Schöneich C, Narayanaswami V, Asmus KD, Sies H. Reactivity of ebselen and related selenoorganic compounds with 1,2-dichloroethane radical cations and halogenated peroxyl radicals. Arch Biochem Biophys. 1990;282(1):18-25. doi:10.1016/0003-9861(90)90081-9. View Source
